3-Chloro-3-methylbutanenitrile
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Overview
Description
3-Chloro-3-methylbutanenitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative characterized by the presence of a chlorine atom and a methyl group attached to the butanenitrile backbone. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with thionyl chloride (SOCl2) to form 3-chloro-3-methyl-2-butanone, which is then treated with sodium cyanide (NaCN) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methylbutanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or primary amines (RNH2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nitriles or amines.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
3-Chloro-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-3-methylbutanenitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-methylbutanenitrile: Has a different position of the chlorine atom, leading to different reactivity and applications.
3-Chloro-3-methylpentanenitrile: Has an additional carbon atom, affecting its physical and chemical properties.
Uniqueness
3-Chloro-3-methylbutanenitrile is unique due to the presence of both a chlorine atom and a nitrile group on the same carbon atom, which imparts distinct reactivity and versatility in various chemical reactions .
Properties
CAS No. |
53897-47-5 |
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Molecular Formula |
C5H8ClN |
Molecular Weight |
117.58 g/mol |
IUPAC Name |
3-chloro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3 |
InChI Key |
GRBSJTYXYMWEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)Cl |
Origin of Product |
United States |
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